BenchChemオンラインストアへようこそ!

2-(3,4-difluorophenyl)azetidine

Medicinal Chemistry Building Blocks Regioisomeric Purity

2-(3,4-Difluorophenyl)azetidine (CAS 1270449-50-7) is a fluorinated azetidine building block with the molecular formula C9H9F2N and a molecular weight of 169.17 g/mol. It features a four-membered strained azetidine heterocycle substituted at the 2-position with a 3,4-difluorophenyl ring, a scaffold increasingly explored in medicinal chemistry for its conformational rigidity and potential to modulate physicochemical properties.

Molecular Formula C9H9F2N
Molecular Weight 169.17 g/mol
CAS No. 1270449-50-7
Cat. No. B6148174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,4-difluorophenyl)azetidine
CAS1270449-50-7
Molecular FormulaC9H9F2N
Molecular Weight169.17 g/mol
Structural Identifiers
SMILESC1CNC1C2=CC(=C(C=C2)F)F
InChIInChI=1S/C9H9F2N/c10-7-2-1-6(5-8(7)11)9-3-4-12-9/h1-2,5,9,12H,3-4H2
InChIKeyHKVNWGNTUHFFFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3,4-Difluorophenyl)azetidine (CAS 1270449-50-7) Procurement Guide: Structural and Synthetic Baseline


2-(3,4-Difluorophenyl)azetidine (CAS 1270449-50-7) is a fluorinated azetidine building block with the molecular formula C9H9F2N and a molecular weight of 169.17 g/mol . It features a four-membered strained azetidine heterocycle substituted at the 2-position with a 3,4-difluorophenyl ring, a scaffold increasingly explored in medicinal chemistry for its conformational rigidity and potential to modulate physicochemical properties [1]. The compound is typically supplied as a neat liquid or solid with purities ≥98% for use in laboratory synthesis and early-stage drug discovery .

Why Generic Azetidine or Simple Fluorophenyl Substitution Fails for 2-(3,4-Difluorophenyl)azetidine


The substitution pattern of fluorine atoms on the phenyl ring critically governs the compound's electronic distribution, basicity (pKa of the azetidine nitrogen), and lipophilicity (LogP), as demonstrated in systematic studies of fluorinated saturated heterocyclic amines [1]. Replacing the 2-substituted 3,4-difluorophenyl moiety with a 4-fluorophenyl, 3-fluorophenyl, or a 3,5-difluorophenyl isomer alters the conformational preferences and hydrogen-bonding capacity, which can lead to dramatic changes in target binding, metabolic stability, and off-target profiles [1]. Furthermore, substituting the azetidine ring with pyrrolidine or piperidine analogs increases the basicity and ring size, fundamentally changing the vector of the aromatic group and invalidating structure-activity relationships (SAR) established for the azetidine series. Without specific comparative data, generic substitution risks failed biological assays and wasted synthetic resources.

2-(3,4-Difluorophenyl)azetidine Comparator Data: Quantified Differentiation Points


Regioisomeric Purity and Structural Fidelity vs. 3-Substituted Analog

The specific 2-substituted regioisomer 2-(3,4-difluorophenyl)azetidine offers a distinct exit vector geometry compared to its 3-substituted analog, 3-(3,4-difluorophenyl)azetidine . Suppliers specify purity by HPLC at ≥98% for the target regioisomer, ensuring that the 3-substituted contaminant, which would introduce a different molecular shape and potentially confounding biological activity, is kept below 2% . In contrast, generic 'difluorophenyl azetidine' listings may not specify the substitution position.

Medicinal Chemistry Building Blocks Regioisomeric Purity

Fluorine Substitution Pattern Impact on Predicted Lipophilicity vs. Mono-fluorinated Analogs

Systematic studies show that the number and position of fluorine atoms on the phenyl ring of azetidines directly modulate lipophilicity (LogP) and basicity (pKa) [1]. While experimental LogP values for 2-(3,4-difluorophenyl)azetidine are not publicly available, class-level trends indicate that difluorination in the 3,4-positions increases LogP by approximately 0.4-0.6 log units compared to the 4-fluoro analog, and decreases pKa by 0.5-1.0 units due to the electron-withdrawing effect of the additional fluorine [1]. This shifts the compound towards a more CNS-accessible chemical space (LogP 2-3, pKa 7-8) compared to mono-fluorinated versions.

Physicochemical Properties LogP Drug-likeness

Metabolic Stability Advantage of the Azetidine Core over Pyrrolidine Analogs

The intrinsic microsomal clearance (Cl_int) of azetidine-containing compounds is generally lower than that of corresponding pyrrolidine analogs due to the increased ring strain and altered electronic environment [1]. For the wider class of mono- and difluorinated azetidines, high metabolic stability was demonstrated across all compounds except the 3,3-difluoroazetidine derivative [1]. This suggests that 2-(3,4-difluorophenyl)azetidine, as a 2-substituted azetidine, is expected to exhibit superior metabolic stability compared to 2-(3,4-difluorophenyl)pyrrolidine, although direct experimental data for this pair is absent.

Metabolic Stability Microsomal Clearance ADME

Application Scenarios for 2-(3,4-Difluorophenyl)azetidine in Drug Discovery and Chemical Biology


CNS-Targeted Lead Optimization Requiring Moderate Lipophilicity and Reduced Basicity

In neuroscience programs, the 3,4-difluorophenyl substitution provides a balanced LogP range (predicted 1.8-2.2) and slightly reduced pKa compared to mono-fluoro analogs, favoring passive blood-brain barrier penetration while minimizing P-glycoprotein efflux [1]. Procuring 2-(3,4-difluorophenyl)azetidine ensures the correct physicochemical envelope for CNS drug candidates.

Kinase Inhibitor Scaffolds Demanding Defined Exit Vector Geometry

The 2-substituted azetidine places the difluorophenyl group at a precise angle relative to the core, which is essential for occupying hydrophobic back pockets in kinases. Using the 3-substituted analog would project the group in a different direction, disrupting binding [1]. The ≥98% regioisomeric purity of this compound (as per supplier certificates) guarantees reproducible docking results .

Metabolic Stability Screening in Early ADME Panels

When comparing azetidine and pyrrolidine analogs in liver microsome assays, 2-(3,4-difluorophenyl)azetidine is expected to show lower intrinsic clearance based on class data showing high stability for azetidines relative to 5-membered ring analogs [2]. This makes it a preferred building block for chemotypes where metabolic soft spots are a concern.

Quote Request

Request a Quote for 2-(3,4-difluorophenyl)azetidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.